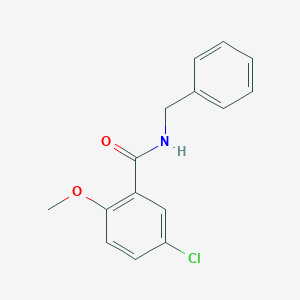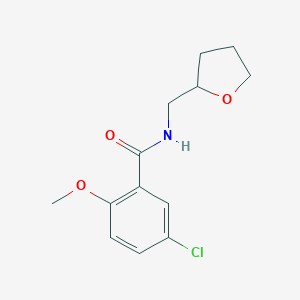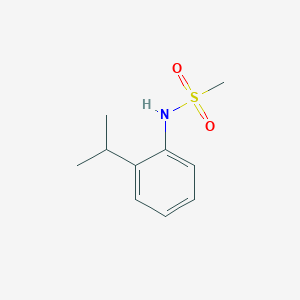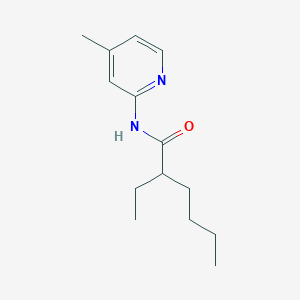
N-(sec-butyl)-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as 'Buctril', is a selective herbicide used to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the chemical class of aryloxyphenoxypropionates and has a molecular formula of C14H19Cl2NO2. Buctril is widely used in agriculture due to its effectiveness in controlling weeds and its low toxicity to non-target organisms.
Wirkmechanismus
Buctril works by inhibiting the growth of broadleaf weeds through the disruption of protein synthesis and cell division. It selectively targets weeds by binding to a specific enzyme called acetyl-CoA carboxylase, which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic metabolites and ultimately the death of the weed.
Biochemical and Physiological Effects
Buctril has been shown to have minimal effects on the biochemistry and physiology of non-target organisms, including mammals and birds. However, it can have some impact on aquatic organisms, particularly in high concentrations. Buctril is also known to have a short half-life in the environment, which reduces its potential for environmental accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
Buctril is widely used in laboratory experiments due to its effectiveness in controlling broadleaf weeds and its low toxicity to non-target organisms. However, its use can be limited by its high cost and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding Buctril. These include:
1. Developing new formulations of Buctril that are more effective and environmentally friendly.
2. Studying the impact of Buctril on soil microorganisms and the overall soil health.
3. Investigating the potential of Buctril as a weed control agent in organic farming.
4. Exploring the use of Buctril in combination with other herbicides to improve weed control efficacy.
5. Developing new methods for the synthesis of Buctril that are more cost-effective and environmentally friendly.
Conclusion
Buctril is a selective herbicide that is widely used in agriculture due to its effectiveness in controlling broadleaf weeds and its low toxicity to non-target organisms. Its mechanism of action involves the inhibition of protein synthesis and cell division in plants, leading to the death of the weed. Buctril has been extensively studied for its herbicidal properties and its impact on the environment. Future research could focus on developing new formulations of Buctril, studying its impact on soil health, and exploring its potential in organic farming.
Synthesemethoden
Buctril can be synthesized by reacting 2,4-dichlorophenol with sec-butylamine in the presence of a catalyst such as sodium hydroxide. The resulting intermediate is then reacted with 2-chloropropionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
Buctril has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to effectively control a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. Buctril is also known for its low toxicity to non-target organisms, making it a safer alternative to other herbicides.
Eigenschaften
Molekularformel |
C13H17Cl2NO2 |
|---|---|
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
N-butan-2-yl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C13H17Cl2NO2/c1-4-8(2)16-13(17)9(3)18-12-6-5-10(14)7-11(12)15/h5-9H,4H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
CACPCHOMMQXGKX-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)



![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)
